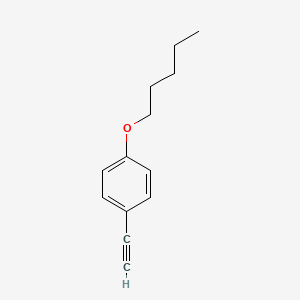

1-Eth-1-ynyl-4-(pentyloxy)benzene

Descripción

Overview of Aryl Alkynes in Advanced Materials Science

Aryl alkynes, characterized by a carbon-carbon triple bond directly attached to an aromatic ring, are fundamental components in the construction of a wide array of advanced materials. Their rigid, linear geometry, a consequence of the sp-hybridized carbon atoms of the alkyne, is a key feature that is exploited in the design of materials with specific organizational properties on a molecular level. This structural characteristic is particularly crucial in the development of liquid crystals and organic semiconductors.

The reactivity of the alkyne group allows for its participation in a variety of chemical transformations, most notably in cross-coupling reactions like the Sonogashira coupling. This reaction enables the formation of carbon-carbon bonds between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for the synthesis of complex conjugated systems. These extended π-systems are the foundation for materials with interesting electronic and optical properties. For instance, aryl alkynes are precursors to tolanes and other liquid crystalline materials that exhibit high birefringence, a property essential for various optical applications. Furthermore, the incorporation of aryl alkynes into polymer backbones can lead to materials with enhanced thermal stability and specific electronic functionalities.

The Significance of the Pentyloxy Moiety in Organic Synthesis and Functionality

The pentyloxy group (–O–C5H11), a five-carbon alkoxy chain, plays a crucial role in tuning the physical properties of organic molecules. In the context of materials science, the introduction of such flexible alkyl chains is a common strategy to influence the melting point, solubility, and self-assembly behavior of a molecule.

Research Trajectory and Scholarly Context of 1-Eth-1-ynyl-4-(pentyloxy)benzene

The research interest in this compound stems primarily from its application as a precursor and intermediate in the synthesis of liquid crystals. nih.gov While specific, in-depth studies focusing solely on this compound are not abundant in publicly available literature, its importance can be inferred from the broader context of research on alkoxy-substituted phenylacetylenes and their role in the development of advanced materials.

The synthesis of this compound is typically achieved through a Sonogashira coupling reaction between a protected acetylene (B1199291) and a suitable 4-pentyloxy-substituted aryl halide, such as 1-bromo-4-(pentyloxy)benzene (B1277759) or 1-iodo-4-(pentyloxy)benzene. This synthetic route is a well-established and versatile method for creating aryl alkynes.

Once synthesized, this compound serves as a key building block. For example, it can be coupled with other aryl halides to create tolane-based liquid crystals. The pentyloxy group in these resulting molecules helps to induce and stabilize the desired liquid crystalline mesophases. Patents in the field of liquid crystals often describe compositions containing related 2-(4-alkoxyphenyl)-5-alkylpyrimidines, highlighting the utility of the 4-alkoxyphenyl moiety in creating materials for display applications. epo.org

Furthermore, research on polymer network liquid crystals (PNLCs) has shown that the addition of aryl alkyne derivatives, such as 1-ethynyl-4-(trifluoromethyl)benzene, can significantly improve the electro-optical properties of the devices by reducing the operating voltage and hysteresis. bohrium.com This suggests a potential area of application for this compound, where its incorporation into polymer-based systems could offer a means to tailor the material's performance.

Structure

2D Structure

Propiedades

IUPAC Name |

1-ethynyl-4-pentoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-3-5-6-11-14-13-9-7-12(4-2)8-10-13/h2,7-10H,3,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSWQHOPSDCVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379395 | |

| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-16-4 | |

| Record name | 1-eth-1-ynyl-4-(pentyloxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Eth 1 Ynyl 4 Pentyloxy Benzene and Derivatives

Established Synthetic Pathways for Aryl Alkynes

The introduction of an ethynyl (B1212043) group onto an aromatic ring is a fundamental transformation in organic synthesis, with several powerful methods at the disposal of chemists.

Sonogashira Cross-Coupling Reactions

The Sonogashira cross-coupling reaction stands as the most prominent and widely utilized method for the synthesis of aryl alkynes. wikipedia.org This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For the synthesis of 1-Eth-1-ynyl-4-(pentyloxy)benzene, the typical strategy involves the coupling of a suitably functionalized aryl halide, such as 1-bromo-4-(pentyloxy)benzene (B1277759), with a source of acetylene (B1199291).

A common and practical approach utilizes trimethylsilylacetylene (B32187) as a stable and easy-to-handle substitute for gaseous acetylene. The trimethylsilyl (B98337) (TMS) group acts as a protecting group, preventing self-coupling of the acetylene. The Sonogashira coupling proceeds to form ((4-(pentyloxy)phenyl)ethynyl)trimethylsilane. Subsequent deprotection of the TMS group, often achieved under mild conditions with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), yields the desired terminal alkyne, this compound. libretexts.org

The reaction conditions for the Sonogashira coupling are crucial for achieving high yields and typically involve a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, like copper(I) iodide (CuI), in the presence of a base, commonly an amine such as triethylamine (B128534) or diisopropylamine, which also serves as the solvent or co-solvent. researchgate.net

Table 1: Typical Reagents for Sonogashira Cross-Coupling

| Reagent Type | Examples | Role in Reaction |

| Aryl Halide | 1-bromo-4-(pentyloxy)benzene, 1-iodo-4-(pentyloxy)benzene | Electrophilic partner |

| Alkyne Source | Trimethylsilylacetylene | Nucleophilic partner (after deprotonation) |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Main catalyst for the cross-coupling cycle |

| Copper Co-catalyst | CuI | Facilitates the formation of the copper acetylide |

| Base | Triethylamine (NEt₃), Diisopropylamine (DIPA) | Neutralizes the hydrogen halide formed and acts as a solvent |

| Deprotecting Agent | Tetrabutylammonium fluoride (TBAF) | Removes the trimethylsilyl protecting group |

The reactivity of the aryl halide is an important consideration, with the general trend being I > Br > Cl. wikipedia.org While aryl iodides are more reactive, aryl bromides often offer a good balance of reactivity and stability.

Other Acetylene Annulation Reactions

While the Sonogashira reaction is the most common, other methods for forming aryl-alkyne bonds exist, though they are less frequently employed for this specific target. These can include variations of coupling reactions and other annulation strategies. However, for the direct and efficient synthesis of this compound, the Sonogashira coupling remains the preferred and most established pathway.

Alkylation Strategies for Phenolic Precursors

The pentyloxy group of the target molecule is typically introduced via the Williamson ether synthesis. This classic and reliable method involves the reaction of a phenoxide with an alkyl halide. edubirdie.commiracosta.edu In the context of synthesizing this compound, the precursor is 1-bromo-4-(pentyloxy)benzene. This intermediate is prepared from 4-bromophenol (B116583) and a pentyl halide, most commonly 1-bromopentane (B41390). chegg.comed.gov

The reaction is carried out in the presence of a base to deprotonate the phenol, forming the more nucleophilic phenoxide ion. Common bases used for this purpose include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). edubirdie.commiracosta.edu The reaction is often performed in a polar aprotic solvent, such as acetone (B3395972) or dimethylformamide (DMF), to facilitate the Sₙ2 reaction between the phenoxide and the alkyl halide.

Table 2: Reagents for Williamson Ether Synthesis of 1-Bromo-4-(pentyloxy)benzene

| Reagent | Role in Reaction |

| 4-Bromophenol | Phenolic precursor |

| 1-Bromopentane | Alkylating agent |

| Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) | Base for deprotonation of the phenol |

| Acetone or Dimethylformamide (DMF) | Solvent |

Purification and Characterization Techniques in Organic Synthesis

Following the synthesis, a crucial step is the purification of the product to remove any unreacted starting materials, catalysts, and byproducts. Subsequently, the identity and purity of the isolated compound must be confirmed through various analytical techniques.

Spectroscopic Analysis (NMR, IR, UV-Vis)

Spectroscopic methods are indispensable for the structural elucidation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule. For this compound, the ¹H NMR spectrum would show characteristic signals for the aromatic protons, the protons of the pentyloxy chain, and the acetylenic proton. The ¹³C NMR spectrum would similarly display distinct peaks for each carbon atom in the molecule, including the two sp-hybridized carbons of the alkyne.

Table 3: NMR Data for 1-Ethynyl-4-(pentyloxy)benzene

| Nucleus | Chemical Shift (δ) in ppm |

| ¹H NMR | 7.35 (d, J = 8.8 Hz, 2H), 6.88 (d, J = 8.8 Hz, 2H), 3.97 (t, J = 6.5 Hz, 2H), 2.99 (s, 1H), 1.79 (p, J = 6.7 Hz, 2H), 1.41 (m, 4H), 0.94 (t, J = 7.1 Hz, 3H) |

| ¹³C NMR | 159.2, 133.0, 115.1, 114.5, 88.0, 89.5, 68.1, 28.9, 28.2, 22.5, 14.0 |

Data is based on analogous compounds and may vary slightly based on solvent and experimental conditions.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be observed for the C-O stretching of the ether, the C-H stretching of the aromatic ring and the alkyl chain, the C≡C stretching of the alkyne, and the ≡C-H stretching of the terminal alkyne.

Table 4: Expected IR Absorption Bands for 1-Ethynyl-4-(pentyloxy)benzene

| Functional Group | Wavenumber (cm⁻¹) |

| ≡C-H stretch (alkyne) | ~3300 |

| C-H stretch (aromatic) | ~3100-3000 |

| C-H stretch (aliphatic) | ~2960-2850 |

| C≡C stretch (alkyne) | ~2150-2100 |

| C=C stretch (aromatic) | ~1600 and 1500 |

| C-O stretch (ether) | ~1250-1000 |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for conjugated systems. Aromatic compounds like this compound are expected to show absorption maxima in the UV region, corresponding to π→π* transitions of the substituted benzene (B151609) ring and the conjugated system. researchgate.netresearchgate.netrsc.org

Chromatographic Separations (HPLC, GC-MS)

Chromatographic techniques are essential for both the purification of the final product and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating components of a mixture. For the purification and analysis of this compound, reversed-phase HPLC is commonly employed. nih.govresearchgate.netsielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The retention time of the compound can be adjusted by varying the composition of the mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. acs.orgacs.orgrestek.com The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides information about the molecular weight and fragmentation pattern of the compound, allowing for its definitive identification and purity assessment.

Green Chemistry Approaches in this compound Synthesis

In line with the growing importance of sustainable practices in chemical manufacturing, research has been directed towards greener synthetic routes for arylacetylenes like this compound. These approaches aim to reduce waste, minimize the use of hazardous materials, and improve energy efficiency, adhering to the principles of green chemistry. The focus has largely been on refining the Sonogashira cross-coupling reaction, a powerful tool for forming C(sp²)-C(sp) bonds.

Key green strategies that can be applied to the synthesis of this compound include the use of aqueous media, elimination of toxic catalysts, employment of alternative energy sources, and the use of recyclable catalytic systems.

Copper-Free Sonogashira Coupling: The conventional Sonogashira reaction employs a palladium catalyst along with a copper(I) co-catalyst. wikipedia.org However, the copper co-catalyst can lead to the formation of undesirable homocoupling byproducts (diynes) and poses toxicity and environmental concerns. ut.ee Consequently, the development of copper-free Sonogashira protocols represents a significant advancement in green chemistry. nih.govrsc.org These methods often utilize specialized palladium catalysts or ligands that facilitate the reaction without the need for copper, thereby simplifying purification and reducing the environmental impact. ut.eeresearchgate.net

Aqueous and Green Solvents: A major green modification to the synthesis of arylacetylenes involves replacing traditional organic solvents like toluene (B28343) or DMF with more environmentally benign alternatives. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. researchgate.net Microwave-assisted Sonogashira reactions have been successfully carried out in water, leading to high yields and short reaction times. rsc.org Other green solvents such as the bio-derived dimethylisosorbide (DMI) and N-hydroxyethylpyrrolidone (HEP) have also been explored as safer replacements for reprotoxic solvents like DMF in palladium-catalyzed cross-couplings. organic-chemistry.orgnih.gov Glycerol, another bio-derived solvent, has also been effectively used for Sonogashira couplings, offering high yields in short reaction times. researchgate.net

Alternative Energy Sources: Microwave irradiation has emerged as a powerful tool in green synthesis, significantly accelerating reaction rates and often leading to higher yields and cleaner reaction profiles compared to conventional heating. organic-chemistry.org For the synthesis of related alkynyl compounds, microwave-assisted Sonogashira reactions have been shown to reduce reaction times from hours to mere minutes. rsc.orgthieme-connect.de Another innovative, solvent-free approach involves high-speed ball milling, which uses mechanical energy to drive the reaction, eliminating the need for a solvent altogether. rsc.org

The table below summarizes various green chemistry approaches applicable to the Sonogashira synthesis of compounds structurally related to this compound.

Interactive Data Table: Green Sonogashira Coupling Methodologies

| Green Approach | Catalyst System | Solvent | Energy Source | Key Advantages |

| Copper-Free | Pd(PPh₃)₄, Pd(OAc)₂ | Various | Conventional/Microwave | Avoids toxic copper co-catalyst, reduces byproducts. nih.govrsc.org |

| Aqueous Media | Pd-SILP-Fe₃O₄@SiO₂ | Water | Conventional | Environmentally benign, simplifies workup. researchgate.net |

| Microwave-Assisted | PdCl₂(PPh₃)₂/CuI | Water | Microwave | Rapid reaction times, high yields. rsc.org |

| Solvent-Free | Pd(dba)₂/CuI | None | Ball Milling | Eliminates solvent waste, high efficiency. rsc.org |

| Heterogeneous Catalyst | Pd/C | Water | Conventional | Catalyst is easily recoverable and reusable. nih.gov |

| Bio-Derived Solvent | Pd(OAc)₂/Tris(4-ethynylphenyl)amine | Glycerol | Conventional | Uses a renewable and non-toxic solvent. researchgate.net |

Advanced Chemical Reactivity and Transformation Studies of 1 Eth 1 Ynyl 4 Pentyloxy Benzene

Alkyne Functionalization and Derivatization

The terminal alkyne functionality in 1-Eth-1-ynyl-4-(pentyloxy)benzene is the primary site for a variety of chemical transformations, allowing for the construction of more complex molecular structures.

Cycloaddition Reactions, including "Click" Chemistry

The carbon-carbon triple bond of this compound readily participates in cycloaddition reactions, most notably the [3+2] cycloaddition with azides, which forms the cornerstone of "click" chemistry. youtube.com The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and regioselective reaction that yields 1,4-disubstituted 1,2,3-triazoles. nih.govnih.gov This reaction is known for its reliability, broad scope, and tolerance of various functional groups, making it a powerful tool for chemical biology and materials science. nih.govnih.gov The pentyloxy group, being relatively inert, does not interfere with this transformation. The reaction between this compound and an organic azide, such as benzyl (B1604629) azide, in the presence of a copper(I) catalyst, would be expected to proceed with high yield to form the corresponding 1-(4-(pentyloxy)phenyl)-4-benzyl-1H-1,2,3-triazole.

The general scheme for the CuAAC reaction is as follows:

R-N₃ + H-C≡C-Ar → (in the presence of Cu(I) catalyst) → 1,4-disubstituted 1,2,3-triazole

Where 'Ar' represents the 4-(pentyloxy)phenyl group.

| Reactants | Catalyst | Product | Regioselectivity | Reference |

| 4-Alkoxyphenylacetylene, Benzyl Azide | Cu(I) | 1-(4-Alkoxyphenyl)-4-benzyl-1H-1,2,3-triazole | 1,4-disubstituted | nih.gov |

| Terminal Alkyne, Organic Azide | Copper(I) salts | 1,4-disubstituted 1,2,3-triazole | High | nih.gov |

Hydration and Hydrohalogenation Pathways

The addition of water (hydration) or hydrogen halides (hydrohalogenation) to the alkyne moiety of this compound follows established mechanistic pathways, leading to the formation of carbonyl compounds or vinyl halides, respectively.

Hydration: In the presence of a strong acid catalyst, such as sulfuric acid, and water, the terminal alkyne can undergo hydration. libretexts.orgmasterorganicchemistry.com This reaction proceeds via a carbocation intermediate, following Markovnikov's rule, where the initial protonation of the alkyne occurs at the terminal carbon to form a more stable secondary vinyl cation adjacent to the aromatic ring. Subsequent attack by water and tautomerization leads to the formation of a ketone, specifically 1-(4-(pentyloxy)phenyl)ethan-1-one. masterorganicchemistry.comleah4sci.com

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkyne also adheres to Markovnikov's rule in the absence of radical initiators. masterorganicchemistry.com The reaction of this compound with HBr, for instance, would yield 1-(1-bromoethenyl)-4-(pentyloxy)benzene as the major product. masterorganicchemistry.comleah4sci.com In the presence of peroxides, the addition of HBr can proceed via a radical mechanism, leading to the anti-Markovnikov product, 1-(2-bromoethenyl)-4-(pentyloxy)benzene. leah4sci.comyoutube.com

| Reaction | Reagents | Major Product | Regioselectivity | Reference |

| Hydration | H₂O, H₂SO₄ | 1-(4-(pentyloxy)phenyl)ethan-1-one | Markovnikov | masterorganicchemistry.com |

| Hydrohalogenation | HBr | 1-(1-bromoethenyl)-4-(pentyloxy)benzene | Markovnikov | masterorganicchemistry.com |

| Hydrohalogenation | HBr, Peroxides | 1-(2-bromoethenyl)-4-(pentyloxy)benzene | Anti-Markovnikov | youtube.com |

Polymerization Mechanisms of Acetylene (B1199291) Derivatives

The terminal acetylene group of this compound allows it to act as a monomer in polymerization reactions, leading to the formation of poly(phenylacetylene) derivatives. The polymerization of diethynylarenes, which contain two acetylene units, has been studied, and these studies provide insights into the potential polymerization behavior of monosubstituted acetylenes like the title compound. nih.gov Various catalytic systems, including those based on transition metals, can initiate the polymerization. The resulting polymers are typically branched and may be soluble or insoluble depending on the reaction conditions and the extent of cross-linking. nih.gov The pentyloxy substituent would be expected to influence the solubility and physical properties of the resulting polymer.

Aromatic Ring Modifications and Substitutions

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The pentyloxy group is an ortho-, para-directing and activating group due to the electron-donating resonance effect of the oxygen atom's lone pairs. libretexts.org This means that electrophiles will preferentially attack the positions ortho and para to the pentyloxy group. Common EAS reactions include nitration, halogenation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com For instance, the nitration of this compound with a mixture of nitric acid and sulfuric acid would be expected to yield a mixture of 1-ethynyl-2-nitro-4-(pentyloxy)benzene and 1-ethynyl-3-nitro-4-(pentyloxy)benzene as the major products.

Ether Cleavage and Formation Reactions

The ether linkage in this compound can be cleaved under harsh conditions, typically with strong acids like HBr or HI. ucalgary.calibretexts.orglibretexts.org This reaction proceeds via a nucleophilic substitution mechanism. ucalgary.calibretexts.org The protonation of the ether oxygen makes it a good leaving group. ucalgary.camasterorganicchemistry.com The halide ion (Br⁻ or I⁻) then attacks the less sterically hindered carbon of the ether bond. libretexts.orglibretexts.org In the case of an alkyl aryl ether like this compound, the cleavage will result in the formation of 4-ethynylphenol (B7805692) and 1-bromopentane (B41390) (or 1-iodopentane). ucalgary.calibretexts.org The C(aryl)-O bond is not cleaved because the sp²-hybridized carbon of the benzene ring is resistant to nucleophilic attack. libretexts.org

| Reagents | Products | Mechanism | Reference |

| HBr (excess) | 4-Ethynylphenol, 1-Bromopentane | Sₙ2 on the alkyl group | ucalgary.calibretexts.org |

| HI (excess) | 4-Ethynylphenol, 1-Iodopentane | Sₙ2 on the alkyl group | ucalgary.calibretexts.org |

Catalytic Applications in Transformations of this compound

The terminal alkyne group of this compound makes it a valuable substrate in various catalytic cross-coupling reactions. A prominent example is the Sonogashira coupling, a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. For instance, this compound could be coupled with an aryl halide, such as iodobenzene, to produce 1-(4-(pentyloxy)phenyl)-2-phenylethyne.

Applications of 1 Eth 1 Ynyl 4 Pentyloxy Benzene in Functional Materials

Liquid Crystalline Materials Development

The incorporation of the ethynyl (B1212043) group in mesogenic molecules is a well-established strategy for enhancing key properties of liquid crystals. The linear, rigid nature of the carbon-carbon triple bond in 1-Eth-1-ynyl-4-(pentyloxy)benzene is expected to contribute favorably to the formation of liquid crystalline phases.

Mesomorphic Properties and Phase Transitions

The phase transitions of liquid crystals are a critical aspect of their functionality. For a compound like this compound, the transition from a crystalline solid to a liquid crystalline phase and then to an isotropic liquid is expected to occur at specific temperatures. The study of similar compounds, such as those in the pentyloxybenzylidene phenylazoaniline series, shows that such transitions are typically of the first order. nih.gov

Table 1: Predicted Mesomorphic and Physical Properties of this compound and Related Compounds

| Property | Predicted/Reported Value | Units |

| Molecular Formula | C₁₃H₁₆O | - |

| Molecular Weight | 188.27 | g/mol |

| Mesophase Type | Nematic, Smectic (Predicted) | - |

| Clearing Point | Moderate to High (Predicted) | °C |

| Birefringence (Δn) | High (Predicted) | - |

| Dielectric Anisotropy (Δε) | Positive (Predicted) | - |

Note: The properties for this compound are predicted based on the characteristics of structurally similar phenylacetylene (B144264) and tolane derivatives.

Design of Novel Liquid Crystal Mesogens

This compound serves as a valuable synthon in the design of more complex liquid crystal mesogens. Its terminal acetylene (B1199291) group allows for further chemical modifications through reactions like the Sonogashira coupling, enabling the creation of extended, rigid molecular structures. nih.gov These extended structures, often referred to as tolanes, are known to exhibit high birefringence and thermal stability, which are desirable for high-performance displays. mdpi.com

The design of new mesogens often involves balancing the rigid core with flexible terminal chains to fine-tune the mesomorphic range and other physical properties. mdpi.com The pentyloxy group in this compound provides a degree of flexibility and influences the intermolecular interactions, which are critical for the formation and stability of liquid crystal phases. By incorporating this compound into larger molecular architectures, researchers can systematically investigate structure-property relationships to develop materials with optimized performance.

Electro-Optical Performance of Liquid Crystal Devices

The electro-optical response of a liquid crystal device is fundamentally linked to the physical properties of the liquid crystal material used. For devices utilizing materials derived from this compound, a high birefringence would allow for the fabrication of thinner display cells, leading to faster switching times. mdpi.com A positive dielectric anisotropy is also anticipated, which is a prerequisite for the operation of conventional twisted nematic (TN) and in-plane switching (IPS) LCDs. dtic.mil

The response time of a liquid crystal cell is a critical parameter for display applications. researchgate.net While specific data for this compound is not available, related tolane-based liquid crystals have been shown to exhibit fast response times. dtic.mil The viscosity of the liquid crystal material also plays a crucial role, with lower viscosity generally leading to faster switching. The molecular structure of this compound suggests it would have a relatively low viscosity compared to more complex mesogens.

Organic Electronic Materials

The application of phenylacetylene derivatives extends beyond liquid crystals into the realm of organic electronics. The conjugated π-system of the phenylacetylene core provides a pathway for charge transport, making these materials candidates for use in devices such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

Organic Light-Emitting Diodes (OLEDs)

In the context of OLEDs, derivatives of phenylacetylene can be utilized as host materials in the emissive layer or as charge-transporting materials. The rigid structure of the phenylacetylene unit can contribute to high thermal stability and a high glass transition temperature, which are important for the longevity and operational stability of OLED devices. nih.gov While there is no direct evidence of this compound being used in OLEDs, larger, more complex molecules incorporating triphenylene (B110318) motifs, which can be synthesized from phenylacetylene precursors, have been investigated as blue light emitters. mdpi.com

Organic Photovoltaics (OPVs)

In the field of organic photovoltaics, the primary challenge is the efficient generation and transport of charge carriers upon the absorption of light. northeastern.edu Phenylacetylene derivatives, with their tunable electronic properties, could potentially be used as either donor or acceptor materials in the active layer of an OPV device. The ability to modify the structure of this compound through its terminal acetylene group allows for the synthesis of materials with tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for optimizing the performance of OPVs. However, there are currently no specific reports of this compound being used in organic solar cells.

Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a key component of flexible and low-cost electronics. The performance of these devices is highly dependent on the charge carrier mobility of the organic semiconductor used. While direct studies on OFETs using exclusively this compound are not extensively documented, research on analogous oligo(phenylene ethynylene)s with alkoxy side chains provides valuable insights into its potential.

The charge transport mechanism in OPEs can range from tunneling to hopping, depending on the length of the oligomer. For shorter OPEs, tunneling is the dominant mechanism, while for longer chains, a transition to a hopping mechanism is observed. The presence of electron-donating alkoxy groups, such as the pentyloxy group, can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov This, in turn, affects the injection of charge carriers (holes or electrons) from the electrodes into the semiconductor.

Theoretical studies on asymmetrically substituted OPEs have shown that the spatial distribution of the LUMO and its energy level under an applied voltage are crucial in determining the rectification behavior of the molecule. nih.gov The electron-donating nature of the pentyloxy group in this compound would likely lead to a higher HOMO energy level, facilitating hole injection and making it a potential candidate for p-type semiconductor materials in OFETs. The flexible pentyloxy chain also plays a crucial role in promoting the self-assembly of the molecules into well-ordered thin films, which is essential for efficient charge transport.

| Parameter | Influence of Pentyloxy Group | Relevance to OFET Performance |

| Solubility | Enhances solubility in organic solvents. | Facilitates solution-based processing of thin films. |

| Molecular Packing | Influences the intermolecular arrangement and stacking. | Well-ordered packing leads to higher charge carrier mobility. |

| Energy Levels (HOMO/LUMO) | The electron-donating nature raises the HOMO energy level. | Facilitates hole injection from the electrodes. |

Photoluminescent Materials and Luminescence Mechanisms

Compounds based on the phenylene ethynylene structure are known for their strong fluorescence, making them promising candidates for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. The photophysical properties of these materials are dictated by the extent of π-conjugation and the nature of any substituent groups.

The luminescence in molecules like this compound arises from the transition of an electron from an excited state (LUMO) back to the ground state (HOMO), releasing the excess energy as light. The color of the emitted light is dependent on the energy gap between these two orbitals. The pentyloxy group, being an electron-donating group, can influence this energy gap and, consequently, the emission wavelength.

Research on side-chain functionalized poly(p-phenylene ethynylene)s (PPEs) has demonstrated their potential as highly selective and sensitive fluorescence turn-on chemosensors for metal ions like Zn²⁺ and Cd²⁺. rsc.org The binding of the metal ion to receptor sites on the polymer side chains can alter the electronic properties of the conjugated backbone, leading to a significant change in fluorescence intensity. While not directly demonstrated for this compound as a monomer, its incorporation into such polymer systems could contribute to these sensing capabilities.

The fluorescence quantum yield, a measure of the efficiency of the emission process, is also affected by the molecular structure. The length of the alkoxy chain can influence the degree of aggregation and the formation of excimers, which can alter the emission properties. Studies on similar compounds have shown a dependence of the fluorescent thermochromism on the alkyl chain length, indicating that the pentyloxy group plays a significant role in the material's response to temperature changes. rsc.org

| Property | Influence of Molecular Structure | Potential Application |

| Fluorescence | Strong emission due to the phenylene ethynylene core. | Organic Light-Emitting Diodes (OLEDs) |

| Emission Wavelength | Tunable by modifying the energy gap with substituents. | Color-specific displays and lighting. |

| Fluorescence Quenching/Enhancement | Can be modulated by binding to analytes. | Chemical and biological sensors. |

Advanced Polymeric Materials Synthesis

The terminal acetylene group of this compound makes it a valuable monomer for the synthesis of various advanced polymeric materials. The resulting polymers often exhibit interesting optical, electronic, and self-assembly properties.

Conjugated Polymers Incorporating Ethynylphenyl Moieties

Poly(p-phenylene ethynylene)s (PPEs) are a class of conjugated polymers that can be synthesized using monomers like this compound through reactions such as Sonogashira coupling. These polymers possess a rigid rod-like backbone, which can lead to the formation of liquid crystalline phases and anisotropic properties.

The pentyloxy side chains in these polymers serve multiple purposes. They enhance the solubility of the otherwise rigid and often insoluble PPE backbone, allowing for easier processing and characterization. Furthermore, the length and branching of the alkoxy chains can be used to tune the polymer's properties, such as its phase behavior and solid-state morphology. Research has shown that the length of the alkoxy tail in side-chain liquid crystalline polymers has a significant impact on their mesophase behavior and clearing point. researchgate.net

Polymer Blends and Composites for Specific Applications

The properties of polymers derived from this compound can be further tailored by blending them with other polymers or incorporating them into composite materials. For instance, blending a PPE with a flexible, non-conjugated polymer could lead to materials with improved mechanical properties while retaining the desired electronic or optical characteristics.

In the context of composites, the ethynylphenyl moiety can be used to create cross-linked networks. The acetylene group can undergo various reactions, including thermal or metal-catalyzed polymerization, to form a highly cross-linked and stable matrix. This is particularly useful in the development of high-performance materials with enhanced thermal and chemical resistance.

Supramolecular Chemistry and Self-Assembly

The ability of molecules to spontaneously organize into well-defined, ordered structures through non-covalent interactions is the foundation of supramolecular chemistry. This compound, with its combination of a rigid core and a flexible chain, is an excellent candidate for building such supramolecular architectures.

Hydrogen-Bonded Systems

While this compound itself does not possess strong hydrogen bond donor or acceptor groups, it can be a key component in hydrogen-bonded systems when combined with other molecules. For example, it can be co-crystallized with molecules containing carboxylic acid or pyridine (B92270) groups, which act as hydrogen bond donors and acceptors, respectively. elsevierpure.com The formation of hydrogen bonds between these complementary molecules can drive the self-assembly process, leading to the formation of liquid crystalline phases and other ordered structures. nih.govnih.gov

The pentyloxy chain plays a crucial role in these systems by providing the necessary flexibility and steric interactions to influence the packing of the molecules. The length of the alkyl chain in similar systems has been shown to significantly affect the type of liquid crystalline phase formed and the temperature range over which it is stable. mdpi.comrsc.org By carefully designing the complementary hydrogen-bonding partners, it is possible to create a wide range of supramolecular structures with tailored properties.

| Interaction | Role of this compound | Resulting Structure |

| Hydrogen Bonding | Acts as a structural component in multi-component systems. | Liquid crystals, gels, and other ordered assemblies. |

| Van der Waals Forces | The pentyloxy chain contributes to intermolecular interactions. | Influences the packing density and phase behavior. |

| π-π Stacking | The aromatic core can stack with other aromatic systems. | Contributes to charge transport and electronic communication. |

Host-Guest Chemistry with this compound

Extensive research has been conducted to explore the diverse applications of phenylacetylene derivatives in the realm of functional materials. However, a thorough review of available scientific literature reveals a notable gap in the specific area of host-guest chemistry involving this compound. While the synthesis and properties of this compound are documented, its utilization as either a host or a guest molecule in supramolecular complexes is not a subject of dedicated study in the accessible research landscape.

The structural characteristics of this compound, featuring a terminal alkyne group and a pentyloxy-substituted phenyl ring, theoretically allow for various non-covalent interactions that are fundamental to host-guest chemistry. These could include π-π stacking, hydrogen bonding (with the alkyne as a weak hydrogen bond donor), and van der Waals forces. Such interactions are crucial for the formation of inclusion complexes with host molecules like cyclodextrins, calixarenes, or cyclophanes.

Despite these potential applications, scientific investigations detailing the complexation behavior, binding affinities, and thermodynamic parameters of this compound within host-guest systems are not present in the reviewed literature. Consequently, there are no established research findings or data tables to present regarding its role in this specific sub-field of supramolecular chemistry.

Further research would be necessary to elucidate the capacity of this compound to participate in host-guest interactions and to explore the potential applications of any resulting supramolecular assemblies in areas such as molecular sensing, drug delivery, or the development of novel functional materials.

Analytical Techniques for the Study of 1 Eth 1 Ynyl 4 Pentyloxy Benzene in Materials

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. rsc.orgnih.govsemanticscholar.org It is particularly valuable for identifying the temperatures and enthalpies of phase transitions in liquid crystalline materials like 1-eth-1-ynyl-4-(pentyloxy)benzene.

As a sample of this compound is heated or cooled, it may undergo several phase transitions, such as from a crystalline solid to a liquid crystal, between different liquid crystal phases, and finally to an isotropic liquid. Each of these transitions is associated with a change in enthalpy, which is detected by the DSC as a peak or a change in the baseline of the heat flow curve. The temperature at the peak maximum is taken as the transition temperature, and the area under the peak is proportional to the enthalpy of the transition. This data is crucial for constructing a phase diagram of the material.

Illustrative DSC Data for this compound:

| Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (ΔH) (kJ/mol) |

| Crystal to Smectic | 75.2 | 78.5 | 25.8 |

| Smectic to Nematic | 102.1 | 102.5 | 1.2 |

| Nematic to Isotropic | 115.8 | 116.3 | 0.5 |

Polarized Optical Microscopy (POM) for Mesophase Texture Analysis

Polarized Optical Microscopy (POM) is a vital technique for the identification and characterization of liquid crystal phases. rsc.orgnih.govsemanticscholar.org It utilizes polarized light to reveal the anisotropic nature of liquid crystalline materials, which appear dark when viewed between crossed polarizers unless they are birefringent. The unique optical textures observed with POM are characteristic of different liquid crystal phases and can be used for their identification.

When a sample of this compound in a liquid crystalline state is observed under a polarizing microscope, it will exhibit specific textures depending on the molecular arrangement. For example, a nematic phase might show a Schlieren texture with characteristic "brushes" or a marbled texture. Smectic phases often display focal conic or fan-like textures. By observing the changes in these textures as the temperature is varied, the sequence of mesophases can be determined and correlated with the transitions observed by DSC.

Illustrative POM Observations for this compound:

| Temperature Range (°C) | Observed Texture | Inferred Phase |

| 78 - 102 | Fan-shaped and focal conic domains | Smectic |

| 102 - 116 | Schlieren texture with two- and four-brush defects | Nematic |

| > 116 | Dark field of view | Isotropic Liquid |

Advanced Spectroscopic Characterization in Material Systems

Solid-State Nuclear Magnetic Resonance (SSNMR) spectroscopy is a powerful technique for probing the structure, dynamics, and packing of molecules in the solid state at an atomic level. acs.orgnih.govnih.gov For this compound, ¹³C and ¹H SSNMR can provide detailed information that is complementary to XRD.

By using techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS), high-resolution ¹³C spectra of solid samples can be obtained. The chemical shifts are sensitive to the local electronic environment and conformation of the molecule. For instance, the chemical shifts of the aromatic and acetylenic carbons can provide insights into the effects of intermolecular interactions and crystal packing. Furthermore, SSNMR can be used to study molecular dynamics, such as the rotation of the phenyl group or the motion of the pentyloxy chain, over a wide range of timescales. acs.orgnih.gov Two-dimensional SSNMR experiments can reveal through-space proximities between different parts of the molecule or between adjacent molecules, providing crucial constraints for structural models.

Illustrative ¹³C Solid-State NMR Chemical Shifts for this compound:

| Carbon Type | Expected Chemical Shift Range (ppm) | Information Gained |

| Acetylenic (C≡C) | 80 - 95 | Sensitive to electronic effects and intermolecular interactions. |

| Aromatic (C-O) | 155 - 165 | Reflects the conformation of the pentyloxy group. |

| Aromatic (C-H, C-C) | 110 - 135 | Distinguishable signals for different positions on the phenyl ring, sensitive to packing. |

| Aliphatic (O-CH₂) | 65 - 75 | Indicates the conformation and mobility of the alkoxy chain. |

| Aliphatic (CH₂, CH₃) | 10 - 40 | Provides information on the packing and dynamics of the alkyl chains. |

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the chemical structure and molecular environment of a sample. acs.orgacs.orgresearchgate.netresearchgate.net The Raman spectrum of this compound would exhibit characteristic peaks corresponding to its various functional groups. The C≡C stretching vibration of the alkyne group is particularly strong and appears in a region of the spectrum (around 2100-2200 cm⁻¹) that is often free from other interfering bands. The position and width of this peak can be sensitive to the local environment, including phase changes and intermolecular interactions. Vibrations of the phenyl ring and the pentyloxy chain would also provide a rich fingerprint of the molecule's structure and conformation.

Surface-Enhanced Raman Spectroscopy (SERS) is a technique that can dramatically enhance the Raman signal of molecules adsorbed onto or very near to a nanostructured metal surface, such as silver or gold nanoparticles. nih.govacs.orgnih.govmdpi.com For this compound, SERS could be used to study its behavior at interfaces or to detect it at very low concentrations. The terminal alkyne group can bind to metal surfaces, making this compound a good candidate for SERS studies. nih.gov The enhancement effect is highly distance-dependent, providing information on the orientation of the molecule on the surface.

Illustrative Raman and SERS Peak Positions for this compound:

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | SERS Observations |

| C≡C Stretch | 2110 | Potential shift and broadening upon surface adsorption. |

| Aromatic C=C Stretch | 1605 | Enhanced intensity, possible shifts due to π-interaction with the surface. |

| C-O-C Stretch | 1250 | Intensity changes may indicate orientation with respect to the surface. |

| Phenyl Ring Breathing | 1000 | A sharp and intense peak, useful for identification. |

Time-resolved photoluminescence (TRPL) spectroscopy is a powerful tool for investigating the excited-state dynamics of fluorescent materials. researchgate.netelsevierpure.comjkps.or.kr While simple phenylacetylene (B144264) has low fluorescence, the extended conjugation and substitution in this compound may lead to emissive properties, particularly in aggregated states or when incorporated into larger conjugated systems.

TRPL measures the decay of photoluminescence intensity over time after excitation with a short pulse of light. This decay profile can provide information on the lifetimes of the excited states and the rates of various de-excitation processes, such as radiative decay (fluorescence) and non-radiative decay. In a material system, TRPL can be used to probe energy transfer between molecules, the formation of excimers (excited-state dimers), and the influence of the local environment and material morphology on the photophysical properties. researchgate.netelsevierpure.com

Illustrative Photoluminescence Data for a Material Containing this compound:

| Parameter | Value | Interpretation |

| Emission Maximum (λₑₘ) | 450 nm | Blue emission, characteristic of the fluorophore. |

| Fluorescence Lifetime (τ) | 1.5 ns (monomer), 5.2 ns (aggregate) | Longer lifetime in aggregates may suggest excimer formation or reduced non-radiative decay pathways. |

| Quantum Yield (Φ) | 0.15 (in solution), 0.35 (in film) | Higher quantum yield in the solid state can be due to aggregation-induced emission (AIE) or restricted molecular motion. |

Electron Microscopy Techniques (SEM, TEM) for Morphological Studies

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure of materials. While specific studies on materials exclusively composed of this compound are not widely available, the application of these techniques to analogous systems, such as polymers of diethynylarenes and self-assembled oligo(phenylene-ethynylene)s, provides a clear indication of their utility.

In the study of materials derived from phenylacetylene monomers, SEM is instrumental in revealing the surface topography and morphology. For instance, in studies of doped poly(p-diethynylbenzene), SEM has been used to observe the surface structure and how it is affected by dopants. nih.gov Such analysis would be critical in understanding the morphology of polymers synthesized from this compound, which could exhibit distinct surface features depending on the polymerization conditions and subsequent processing.

TEM, on the other hand, offers higher resolution and is used to probe the internal structure of materials. In the context of self-assembled structures of oligo(phenylene-ethynylene)s, which share structural similarities with polymers of this compound, TEM can reveal the formation of nanoscale architectures like helical columns. acs.org For materials based on this compound, TEM could be employed to visualize the packing of polymer chains, the morphology of liquid crystalline domains, and the structure of any self-assembled nano-architectures. For example, studies on matrix-assisted laser desorption/ionization time-of-flight mass spectrometry and transmission electron microscopy have shown that certain macrocycles can aggregate into nanotubular structures. researchgate.net

The following table illustrates the potential application of electron microscopy techniques to materials containing this compound, based on findings from related compounds.

| Technique | Information Obtained | Relevance to this compound Materials |

| Scanning Electron Microscopy (SEM) | Surface topography, fibrillar and network morphology, grain size and shape in polymer stabilized systems. nih.govmanchester.ac.uk | Characterizing the macroscopic structure of polymers and liquid crystal composites, observing defects, and understanding the influence of processing on surface morphology. |

| Transmission Electron Microscopy (TEM) | Internal microstructure, visualization of self-assembled nanostructures (e.g., nanotubes, helical columns), crystalline domains, and phase separation. acs.orgresearchgate.net | Elucidating the molecular packing in liquid crystalline phases, understanding the mechanism of self-assembly, and characterizing the morphology of polymer blends and composites at the nanoscale. |

Rheological Characterization of Material Properties

Rheology is the study of the flow of matter, primarily in a liquid state, but also as 'soft solids' or solids under conditions in which they respond with plastic flow rather than deforming elastically in response to an applied force. The rheological properties of materials derived from this compound, particularly in their liquid crystalline or polymeric forms, are crucial for both processing and understanding their fundamental physical behavior.

The viscoelastic properties of such materials can be characterized by measuring the storage modulus (G') and the loss modulus (G''). G' represents the elastic component (energy stored), while G'' represents the viscous component (energy dissipated as heat). The ratio of G'' to G' (tan δ) provides information about the damping properties of the material. These parameters are typically measured as a function of frequency, temperature, or strain.

For liquid crystalline polymers, rheological measurements can identify phase transitions, such as the transition from a nematic to an isotropic phase. mdpi.com The viscosity of these materials is highly dependent on the orientation of the liquid crystal director, and they often exhibit non-Newtonian flow behavior, such as shear thinning. rsc.org The complex viscosity (η*) and its dependence on shear rate are critical parameters for processing these materials into fibers, films, and other forms. iupac.org

In the context of lyotropic liquid crystals formed from self-assembled systems, rheology can provide a distinct signature for different structures (e.g., lamellar, hexagonal, cubic). nih.gov The linear viscoelastic regime can be used to identify order-order and order-disorder transitions by monitoring the changes in G' and G''. nih.gov

The following table summarizes key rheological parameters and their significance in the characterization of materials containing this compound, based on studies of analogous liquid crystalline and polymeric systems.

| Rheological Parameter | Description | Significance for this compound Materials |

| Storage Modulus (G') | A measure of the elastic response of the material. | Indicates the stiffness and the degree of solid-like behavior. Changes in G' can signal phase transitions. nih.gov |

| Loss Modulus (G'') | A measure of the viscous response of the material. | Represents the energy dissipated as heat during deformation. Peaks in G'' can also indicate transitions and relaxation processes. nih.gov |

| Complex Viscosity (η)* | A measure of the material's resistance to flow under oscillatory shear. | Crucial for understanding processability. Shear-thinning behavior (a decrease in viscosity with increasing shear rate) is common in liquid crystalline polymers. rsc.org |

| Tan Delta (tan δ = G''/G') | The ratio of the loss modulus to the storage modulus. | Provides information on the damping characteristics of the material. A peak in tan δ often corresponds to a glass transition temperature in polymers. |

| Zero-Shear Viscosity (η₀) | The viscosity at very low shear rates. | Reflects the molecular weight and degree of entanglement in polymers. It is sensitive to the topological structure of the molecules. researchgate.net |

By employing these electron microscopy and rheological techniques, researchers can gain a comprehensive understanding of the structure-property relationships in materials synthesized from or incorporating this compound, paving the way for their application in advanced materials.

Future Directions and Emerging Research Avenues

Integration of 1-Eth-1-ynyl-4-(pentyloxy)benzene into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and functionality of organic molecules with the robustness and electronic properties of inorganic frameworks. The structure of this compound makes it an ideal candidate for this purpose. The terminal alkyne group is highly reactive in well-established coupling reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or Sonogashira coupling, allowing it to be grafted onto inorganic surfaces or integrated into polymer backbones. numberanalytics.com

The pentyloxy group plays a crucial role in this integration by enhancing solubility in organic solvents used for material processing and by influencing the self-assembly and interfacial properties of the final hybrid material. Research is anticipated to focus on creating novel materials with tailored thermal and optical properties. cenam.mx For example, integrating this molecule into silica (B1680970) or metal-oxide nanoparticles could yield materials with tunable luminescence or enhanced thermal stability for applications in sensing, catalysis, or electronics.

Table 1: Potential Properties for Hybrid Materials

| Property | Potential Application | Influencing Factor |

|---|---|---|

| Photoluminescence | Optical Sensors, OLEDs | Conjugated π-system of the aryl alkyne |

| Thermal Stability | High-Performance Polymers | Incorporation into inorganic matrix |

| Surface Hydrophobicity | Protective Coatings | Pentyloxy (-OC5H11) chain |

| Processability | Solution-based fabrication | Solubility imparted by pentyloxy group |

Biomedical Applications of Aryl Alkynes in Diagnostic and Therapeutic Agents

Aryl alkynes are foundational structures in medicinal chemistry and chemical biology. chemistryviews.org While direct applications of this compound are still in early research stages, its structural motifs are relevant to two major areas: bioorthogonal chemistry and drug discovery. The terminal alkyne is a key functional group for "click" chemistry, a powerful tool for attaching molecules to biological targets like proteins or nucleic acids in living systems without interfering with native biochemical processes. This allows for precise labeling and imaging of biomolecules.

Furthermore, the aryl alkyne scaffold is present in numerous biologically active compounds. Its rigid structure can serve as a core for building more complex molecules that act as enzyme inhibitors or receptor modulators. The pentyloxy group can significantly influence a potential drug's pharmacokinetic profile by modulating its lipophilicity, which affects membrane permeability and metabolic stability. Future research may involve using this compound as a starting material for synthesizing libraries of new compounds to be screened for therapeutic activity against various diseases. Polydiacetylene, a polymer class synthesized from diacetylene monomers, has shown promise in biosensing, drug delivery, and tissue engineering due to its unique optical and mechanical properties. rsc.org

Nanotechnology and Nanomaterials Incorporating this compound

In the realm of nanotechnology, the functionalization of nanoparticle surfaces is critical for their stability, dispersibility, and application. Aryl alkynes, including this compound, are excellent candidates for modifying the surfaces of metallic nanoparticles, such as gold (AuNPs) or silver (AgNPs), and semiconductor quantum dots. nih.govacs.org The alkyne group can form a strong, stable bond directly with the gold surface, providing a robust anchor. nih.gov

The pentyloxy chain and phenyl ring extend away from the nanoparticle surface, creating a stabilizing layer that prevents aggregation and can improve dispersibility in non-polar media. nih.govacs.org This surface modification is crucial for applications in catalysis, sensing, and electronics. For instance, functionalized AuNPs can be used in highly sensitive colorimetric assays or as components in surface-enhanced Raman scattering (SERS) for trace chemical detection. nih.gov Research is moving towards creating well-defined, stable colloidal nanoparticles where the alkyne-functionalized coating is key to performance and longevity. acs.org

Table 2: Research Highlights in Alkyne-Functionalized Nanoparticles

| Nanoparticle Type | Functionalization Method | Key Finding | Potential Application | Citation |

|---|---|---|---|---|

| Gold Nanoparticles (AuNPs) | Direct reaction with alkyne derivatives | Rapid (<30 min) and stable surface conjugation achieved with low (≈0.1 μM) alkyne concentrations. | Chemical Sensing, Lateral Flow Assays | nih.govacs.org |

| Magnetic Nanoparticles (Fe3O4) | Solvothermal synthesis with alkyne-functionalized polymers | One-step synthesis of functionalized magnetic nanoparticles dispersible in water, suitable for "click" chemistry. | Biomedical Imaging, Drug Delivery | mdpi.com |

| Palladium Nanoclusters | Encapsulation in triazine organic cage | Highly selective hydrogenation of alkynes. | Catalysis | acs.org |

Sustainable Synthesis and Degradation Pathways

Modern organic synthesis is increasingly focused on "green chemistry" principles, which prioritize efficiency, safety, and minimal environmental impact. chu.edu.cn The synthesis of aryl alkynes like this compound traditionally relies on metal-catalyzed cross-coupling reactions, such as the Sonogashira coupling. numberanalytics.com Future research is aimed at developing more sustainable versions of these reactions by using recyclable catalysts, reducing the use of precious metals, employing greener solvents like water, and lowering reaction temperatures. researchgate.netnih.gov Some recent efforts have even focused on developing transition-metal-free coupling methods. chemistryviews.org

An emerging area of sustainable chemistry involves photocatalysis, which uses visible light to drive chemical reactions. acs.org Recent studies have shown that aryl alkynes can undergo reductive functionalization using light and a photogenerated CO2 radical anion, offering a metal-free and traceless method for forming new bonds. acs.orgresearchgate.net On the other end of the lifecycle, understanding the environmental fate of such molecules is crucial. Future studies will likely investigate the biodegradation pathways of this compound, focusing on the enzymatic cleavage of the ether bond and the breakdown of the aromatic ring.

Advanced Computational Modeling for Next-Generation Materials

Computational chemistry provides powerful tools for predicting the properties of molecules and materials before they are synthesized, saving time and resources. nih.gov Techniques like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. researchgate.netnih.gov

These models can predict key parameters that govern its behavior in materials and biological systems:

Electronic Properties: Calculating the HOMO-LUMO gap helps predict the molecule's optical absorption and emission characteristics, which is vital for designing materials for OLEDs or sensors. nih.gov

Conformational Analysis: Modeling the rotation around the alkyne-aryl bond can reveal different stable conformations and their relative energies, which influences how the molecules pack in a solid state or interact with a surface. nih.gov

Reactivity: Computational models can simulate reaction pathways, such as its participation in palladium-catalyzed reactions or cycloadditions, helping to optimize reaction conditions and predict product selectivity. nih.govresearchgate.net

By combining computational predictions with experimental work, researchers can accelerate the rational design of new materials based on the this compound scaffold, targeting specific electronic, optical, or therapeutic functions.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 1-Eth-1-ynyl-4-(pentyloxy)benzene, and how are they determined experimentally?

- Molecular formula : C₁₃H₁₆O (CAS 79887-16-4) with a molecular weight of 172.27 g/mol .

- Key properties : The compound features a benzene ring substituted with an ethynyl group and a pentyloxy chain, influencing hydrophobicity and reactivity.

- Methodology :

- Spectroscopic characterization : Use NMR (¹H/¹³C) to confirm substituent positions and FT-IR to identify functional groups (e.g., C≡C stretch at ~2100 cm⁻¹).

- Chromatography : HPLC or GC-MS for purity assessment, leveraging retention time and mass fragmentation patterns .

- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures .

Q. What are the standard one-step synthesis routes for this compound?

- Synthetic pathway :

Sonogashira coupling : React 4-(pentyloxy)iodobenzene with ethynyltrimethylsilane under Pd/Cu catalysis.

Deprotection : Remove the trimethylsilyl group using K₂CO₃ in methanol .

- Optimization : Control reaction temperature (60–80°C) and inert atmosphere (N₂/Ar) to prevent alkyne polymerization. Yield typically ranges from 65–85% .

Q. How is the compound’s stability assessed under varying experimental conditions?

- pH stability : Stable in neutral to mildly acidic/basic conditions (pH 5–9). Avoid strong acids/bases to prevent ether cleavage or alkyne degradation .

- Light and temperature : Store at 2–8°C in amber vials to minimize photodegradation and thermal decomposition .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for ethynyl-substituted benzene derivatives?

- Case study : Discrepancies in Sonogashira coupling yields may arise from competing side reactions (e.g., Glaser coupling).

- Troubleshooting :

- Catalyst screening : Test Pd(PPh₃)₂Cl₂ vs. Pd(dba)₂ with varying ligands (e.g., P(t-Bu)₃).

- Solvent effects : Compare polar aprotic solvents (DMF, THF) to optimize alkyne activation .

- Validation : Monitor reaction progress via TLC or in situ Raman spectroscopy to detect intermediate species .

Q. What advanced analytical methods are used to study the compound’s electronic structure and reactivity?

- Computational modeling :

- DFT calculations : Simulate HOMO/LUMO orbitals to predict sites for electrophilic/nucleophilic attacks (e.g., alkyne π-system reactivity) .

- Molecular docking : Assess interactions with biological targets (e.g., enzymes) for drug discovery .

- Experimental validation :

- Cyclic voltammetry : Measure redox potentials to evaluate electron-donating/withdrawing effects of substituents .

Q. How can researchers mitigate hazards associated with handling this compound?

- Risk assessment : Classified as a skin/eye irritant (GHS Category 2) and respiratory sensitizer (H335) .

- Safety protocols :

- PPE : Use nitrile gloves, FFP2 respirators, and chemical-resistant lab coats.

- Ventilation : Perform reactions in fume hoods with local exhaust to limit vapor exposure .

- Waste disposal : Neutralize residues with activated charcoal before incineration .

Q. What are the applications of this compound in materials science and medicinal chemistry?

- Materials science :

- Conductive polymers : Incorporate into π-conjugated systems via alkyne polymerization for organic electronics .

- Liquid crystals : Modify mesogenic properties by tuning alkyl chain length and substituent polarity .

- Medicinal chemistry :

- Anticancer agents : Functionalize the ethynyl group for click chemistry-based prodrug synthesis .

- Enzyme inhibitors : Target acetylcholinesterase or kinases through structure-activity relationship (SAR) studies .

Methodological Guidance

Q. How to design experiments to study the compound’s metabolic pathways in vitro?

- Microsomal assays : Incubate with liver microsomes (human/rat) and NADPH cofactor.

- Analytical workflow :

Sample quenching : Use acetonitrile to stop reactions.

Metabolite profiling : LC-MS/MS with C18 columns and positive/negative ionization modes .

- Data interpretation : Compare fragmentation patterns with databases (e.g., PubChem) to identify hydroxylated or glucuronidated metabolites .

Q. What strategies optimize enantioselective synthesis of derivatives?

- Chiral catalysts : Employ Pd-BINAP complexes for asymmetric alkyne additions.

- Solvent systems : Use chiral ionic liquids (e.g., [BMIM]⁺[L-Proline]⁻) to enhance stereocontrol .

- Characterization : Chiral HPLC or polarimetry to determine enantiomeric excess (ee) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.